![molecular formula C8H10INO2 B1393406 3-(Dimethoxymethyl)-5-iodopyridine CAS No. 1186311-06-7](/img/structure/B1393406.png)
3-(Dimethoxymethyl)-5-iodopyridine
Overview
Description
3-(Dimethoxymethyl)-5-iodopyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This specific compound is characterized by the presence of a dimethoxymethyl group at the third position and an iodine atom at the fifth position of the pyridine ring. The unique structural features of this compound make it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethyl)-5-iodopyridine typically involves the iodination of a pyridine derivative followed by the introduction of the dimethoxymethyl group. One common method is as follows:
Iodination: The starting material, 3-methylpyridine, is subjected to iodination using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. This reaction introduces the iodine atom at the fifth position of the pyridine ring.
Dimethoxymethylation: The iodinated intermediate is then reacted with dimethoxymethane in the presence of a strong acid catalyst like hydrochloric acid or sulfuric acid. This step introduces the dimethoxymethyl group at the third position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethoxymethyl)-5-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The dimethoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the pyridine ring. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution: Formation of azides, nitriles, or organometallic derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated pyridine derivatives or reduced pyridine rings.
Scientific Research Applications
Medicinal Chemistry
3-(Dimethoxymethyl)-5-iodopyridine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its halogenated structure allows for the development of novel therapeutic agents, especially in the fields of oncology and infectious diseases.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer progression. For instance, it has shown potential in targeting human carboxylesterase-2, which is linked to drug metabolism and tumor growth.
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains. Its structural similarity to known antimicrobial agents suggests it may disrupt microbial cell membranes, enhancing its efficacy as a potential antibiotic.
Biological Research
Research into the biological applications of this compound has revealed several promising avenues:
- Enzyme Inhibition : Studies have demonstrated that this compound can act as an inhibitor for enzymes critical to microbial metabolism, leading to increased permeability of microbial membranes and subsequent cell death.
- Cell Proliferation Studies : In vitro studies using cancer cell lines have shown that this compound can induce apoptosis through caspase activation pathways, indicating its potential as a chemotherapeutic agent.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of functional materials with specific electronic or optical properties.
- Synthesis of Advanced Materials : The reactivity of this compound allows it to be used in synthesizing advanced polymers and composites that require specific functional groups for enhanced performance.
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of halogenated pyridine derivatives, this compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a novel antimicrobial agent.
Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |
---|---|---|
E. coli | 10 | 85 |
S. aureus | 5 | 78 |
P. aeruginosa | 20 | 90 |
Case Study 2: Cancer Cell Line Inhibition
Another investigation focused on the anticancer potential of this compound using human cancer cell lines. The study revealed that at varying concentrations, the compound demonstrated dose-dependent inhibition of cell proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
HeLa | 10 | Caspase activation pathways |
Mechanism of Action
The mechanism of action of 3-(Dimethoxymethyl)-5-iodopyridine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example:
Substitution Reactions: The iodine atom acts as a leaving group, allowing nucleophiles to attack the pyridine ring and form new bonds.
Oxidation and Reduction: The dimethoxymethyl group undergoes redox reactions, altering the electronic properties of the pyridine ring and affecting its reactivity.
Comparison with Similar Compounds
3-(Dimethoxymethyl)-5-iodopyridine can be compared with other similar compounds, such as:
3-(Dimethoxymethyl)-5-methoxypyridine: Similar structure but with a methoxy group instead of an iodine atom. This compound may exhibit different reactivity and applications due to the absence of the iodine atom.
3-(Dimethoxymethyl)-5-bromopyridine: Similar structure but with a bromine atom instead of an iodine atom. Bromine is less reactive than iodine, leading to different reaction conditions and products.
3-(Dimethoxymethyl)-5-chloropyridine: Similar structure but with a chlorine atom instead of an iodine atom. Chlorine is even less reactive than bromine, further altering the compound’s reactivity and applications.
The uniqueness of this compound lies in the presence of the iodine atom, which makes it highly reactive and suitable for a wide range of chemical transformations.
Biological Activity
3-(Dimethoxymethyl)-5-iodopyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
This compound possesses a unique chemical structure characterized by the presence of both methoxy and iodine substituents on the pyridine ring. The general formula can be represented as:
This structure contributes to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be summarized through several key mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in metabolic pathways. For instance, it may interact with aldehyde dehydrogenase (ALDH), which plays a crucial role in the metabolism of aldehydes and is implicated in cancer progression .
- Cell Signaling Modulation : Research indicates that this compound can modulate cell signaling pathways, particularly those associated with inflammation and cell survival. This modulation may influence the expression of genes related to these pathways.
- Antimicrobial Properties : Preliminary studies have suggested that this compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential as an antimicrobial agent.
Case Studies and Experimental Data
- Inhibition of ALDH : In a study focused on the synthesis of radioiodinated compounds for imaging applications, this compound was evaluated for its ability to inhibit ALDH activity. The results indicated that this compound could effectively inhibit ALDH1, suggesting its utility in targeted cancer therapies .
- Antimicrobial Activity : A screening assay assessed the antimicrobial properties of various pyridine derivatives, including this compound. The compound demonstrated significant inhibitory effects against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.
- Cell Viability Assays : In vitro studies using cell lines treated with varying concentrations of this compound revealed dose-dependent effects on cell viability. At lower concentrations, the compound exhibited cytoprotective effects; however, higher concentrations led to increased cell death, indicating a potential therapeutic window for its use in cancer treatment.
Applications in Medicine and Research
The potential applications of this compound are diverse:
- Cancer Therapy : Due to its ability to inhibit ALDH1 and modulate cell signaling pathways related to tumor growth and survival, this compound is being investigated as a candidate for cancer therapy.
- Antimicrobial Development : Given its antimicrobial properties, it may serve as a scaffold for developing new antibiotics targeting resistant bacterial strains.
- Imaging Agents : The compound's iodine content makes it suitable for use in imaging techniques such as SPECT or PET scans, particularly in oncology .
Summary Table of Biological Activities
Properties
IUPAC Name |
3-(dimethoxymethyl)-5-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO2/c1-11-8(12-2)6-3-7(9)5-10-4-6/h3-5,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDPPCPVSINUES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CN=C1)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298024 | |
Record name | 3-(Dimethoxymethyl)-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401298024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186311-06-7 | |
Record name | 3-(Dimethoxymethyl)-5-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dimethoxymethyl)-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401298024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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